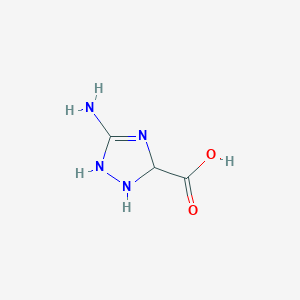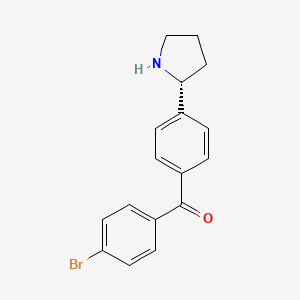
1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone is an organic compound with the molecular formula C8H6F3NO. It is a colorless to pale yellow liquid with a pungent odor. This compound is soluble in organic solvents such as alcohol and ether but is insoluble in water . It is widely used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of 1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone typically involves the following steps:
Fluorination of 3-pyridinecarboxylic acid:
Acylation Reaction: The 3-(trifluoromethyl)pyridine is then subjected to an acylation reaction where an ethanone group is introduced to form the final product, this compound.
Industrial production methods often involve similar steps but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions.
Wissenschaftliche Forschungsanwendungen
1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: This compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of functional polymers and as a catalyst in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(5-(Trifluoromethoxy)pyridin-3-YL)ethanone can be compared with other similar compounds such as:
1-(5-(Trifluoromethyl)pyridin-3-YL)ethanone: This compound has a trifluoromethyl group instead of a trifluoromethoxy group, which can affect its reactivity and applications.
1-(6-(Trifluoromethyl)pyridin-3-YL)ethanone: This isomer has the trifluoromethyl group at a different position on the pyridine ring, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C8H6F3NO2 |
|---|---|
Molekulargewicht |
205.13 g/mol |
IUPAC-Name |
1-[5-(trifluoromethoxy)pyridin-3-yl]ethanone |
InChI |
InChI=1S/C8H6F3NO2/c1-5(13)6-2-7(4-12-3-6)14-8(9,10)11/h2-4H,1H3 |
InChI-Schlüssel |
QOXALTDIEUOMKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC(=CN=C1)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)
![6-Ethylimidazo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B13114622.png)


![6-Chloropyrido[3,4-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B13114644.png)




![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]octanamide](/img/structure/B13114676.png)
![Octahydro-1H-4,7-methanopyrazolo[3,4-d]pyridazine](/img/structure/B13114682.png)
![9,9,18,18-tetramethyl-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13114683.png)

![Imidazo[1,2-a]quinoxalin-1-ylmethanamine](/img/structure/B13114691.png)
